Aminophenazone ascorbate Aminophenazone ascorbate Aminophenazone ascorbate is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties.
Brand Name: Vulcanchem
CAS No.: 23635-43-0
VCID: VC0518614
InChI: 1S/C13H17N3O.C6H8O6/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;7-1-2(8)5-3(9)4(10)6(11)12-5/h5-9H,1-4H3;2,5,7-10H,1H2/t;2-,5+/m.0/s1
SMILES: Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Molecular Formula: C19H25N3O7
Molecular Weight: 407.42

Aminophenazone ascorbate

CAS No.: 23635-43-0

Cat. No.: VC0518614

Molecular Formula: C19H25N3O7

Molecular Weight: 407.42

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminophenazone ascorbate - 23635-43-0

Specification

CAS No. 23635-43-0
Molecular Formula C19H25N3O7
Molecular Weight 407.42
IUPAC Name 3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-, compd. with L-ascorbic acid
Standard InChI 1S/C13H17N3O.C6H8O6/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;7-1-2(8)5-3(9)4(10)6(11)12-5/h5-9H,1-4H3;2,5,7-10H,1H2/t;2-,5+/m.0/s1
Standard InChI Key ZPBURGJOLTWBJU-MGMRMFRLSA-N
SMILES Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Aminophenazone ascorbate represents a molecular complex of aminophenazone (also known as 4-aminoantipyrine) and ascorbic acid. The chemical properties of this compound are summarized in the following table:

PropertyValue
Chemical FormulaC19H25N3O7
Alternative FormulaC13H17N3O·C6H8O6
CAS Registry Number23635-43-0
Molecular Weight407.420 g/mol
Exact Mass407.17
Elemental AnalysisC, 56.01%; H, 6.19%; N, 10.31%; O, 27.49%
Physical StateSolid
SMILES NotationC1(=C(C@([H])OC1=O)O)O.c1ccc(cc1)-n2c(=O)c(N(C)C)c(n2C)C

The molecular structure consists of aminophenazone, which contains a pyrazolone ring with dimethylamino and phenyl substituents, complexed with ascorbic acid, a cyclical lactone with enediol groups .

Pharmacological Activities

Mechanism of Action

Aminophenazone exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis. This mechanism is responsible for the compound's analgesic, anti-inflammatory, and antipyretic effects. The ascorbate component contributes antioxidant properties, potentially enhancing the therapeutic profile by reducing oxidative stress during inflammation.

Metabolic Considerations

Aminophenazone undergoes metabolism in the liver. Research indicates that the compound's metabolism varies significantly with age; it is metabolized very slowly by newborn infants, with the rate increasing in older infants, as evidenced by higher amounts of exhaled 13-CO2 in breath tests . This metabolic pattern is important for dosage considerations in different age groups.

Pharmaceutical Applications

Aminophenazone ascorbate has been utilized in various pharmaceutical formulations aimed at providing pain relief and reducing inflammation. Its primary therapeutic applications include:

Pain Management

Aminophenazone has been used to treat acute migraine attacks, often in combination with ergotamine and caffeine . The addition of ascorbate may provide additional benefits through its antioxidant properties.

Anti-inflammatory Applications

The compound's anti-inflammatory properties make it potentially useful in conditions characterized by inflammation. The ascorbate component may enhance these effects by providing antioxidant protection against oxidative stress-related damage.

Antipyretic Uses

Like other pyrazolone derivatives, aminophenazone ascorbate exhibits fever-reducing properties, making it potentially useful in managing febrile conditions .

Analytical Applications

Biochemical Assays

One significant interaction involving aminophenazone and ascorbic acid occurs in biochemical assays. Ascorbic acid has been shown to interfere with peroxidase-based tests that utilize aminophenazone by depleting peroxide levels, which are essential for chromophore formation in these assays.

Glucose Measurement

Aminophenazone is used in the glucose oxidase/peroxidase-4-aminophenazone-phenol method for glucose quantification, although the presence of ascorbic acid can interfere with this analytical procedure . This interference must be considered when analyzing samples that may contain ascorbic acid.

Research Considerations

Interaction with Amyloid Proteins

Recent investigations into ascorbic acid have demonstrated that it is associated with amyloid-related diseases and can inhibit amyloid aggregation of polypeptides . While this research specifically focused on ascorbic acid rather than aminophenazone ascorbate, it suggests a potential area for future investigation regarding the compound's possible effects on protein aggregation disorders.

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